molecular formula C17H11ClN2O3S B2429148 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide CAS No. 406926-63-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2429148
CAS No.: 406926-63-4
M. Wt: 358.8
InChI Key: GLYPRHHHUFEITD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its core structure, which integrates a benzodioxole-linked thiazole scaffold, is closely related to compounds that have demonstrated potent antitumor properties in preclinical studies . Research on analogous structures has shown that such molecules can inhibit the proliferation of various human cancer cell lines, including HeLa (cervical cancer), A549 (non-small cell lung cancer, NSCLC), and MCF-7 (breast cancer), with some derivatives exhibiting IC50 values in the low micromolar range . The mechanism of action for related compounds involves the induction of apoptosis (programmed cell death) and the disruption of the cell cycle, leading to arrests in both the S-phase and G2/M-phase . Furthermore, the 4-chlorobenzamide moiety is a recognized pharmacophore in drug discovery. Similar benzamide derivatives have been investigated for their ability to interact with specific biological targets; for instance, certain aminobenzothiazolyl benzamide derivatives have been identified as potent inhibitors of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a protein overexpressed in NSCLC . These inhibitors have been shown to suppress cancer cell migration and invasion by blocking the Src survival pathway and reactivating the p38 apoptotic pathway . Beyond oncology, the benzodioxole carboxamide motif is a key structural feature in known correctors of the F508del-CFTR protein, the primary defect in most cases of Cystic Fibrosis (CF) . Hybrid molecules combining this motif with a thiazole core have been designed as investigational correctors to rescue the functional expression of the mutant protein, presenting a potential therapeutic strategy for CF . This compound is provided For Research Use Only and is intended to facilitate the exploration of these and other novel biological mechanisms.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYPRHHHUFEITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds containing benzo[d][1,3]dioxole and thiazole moieties exhibit notable antitumor properties. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-thiazol-2-amines were synthesized and evaluated against various cancer cell lines (HeLa, A549, MCF-7). Some compounds showed IC50 values below 5 μM, indicating potent growth inhibition. Specifically:

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These findings highlight the compound's potential as a lead for developing new anticancer agents .

Enzyme Inhibition

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide has also been studied for its inhibitory effects on various enzymes involved in cancer progression. For example, derivatives of benzamides have shown effectiveness as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Therapeutic Potential

Given its structural characteristics, this compound may have therapeutic applications beyond oncology:

  • Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.
  • Neurological Applications : Research into benzamide derivatives indicates potential neuroprotective effects, opening avenues for treating neurodegenerative diseases.

Case Studies

Several case studies have investigated the efficacy of related compounds in clinical settings:

  • Clinical Trials on Cancer Treatment : A study involving patients with advanced solid tumors treated with a thiazole derivative showed promising results in tumor reduction and improved survival rates .
  • Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutics to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H15ClN2O3SC_{19}H_{15}ClN_2O_3S, with a molecular weight of approximately 418.9 g/mol. The compound contains a thiazole ring, a benzo[d][1,3]dioxole moiety, and a chlorobenzamide group, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₂O₃S
Molecular Weight418.9 g/mol
CAS Number895476-18-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thioamides and halides to construct the thiazole ring. Subsequent steps introduce the benzamide and benzo[d][1,3]dioxole groups under controlled conditions to ensure the correct functional groups are incorporated .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that modulate various signaling pathways. These interactions can lead to alterations in cellular behavior, which may be beneficial in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as SW480 and HCT116 with IC50 values of 2 µM and 0.12 µM respectively . Additionally, it demonstrated significant effects on xenografted tumors in BALB/C nu/nu mice by reducing the expression of proliferation markers like Ki67 and affecting cancer-related gene expression .

Comparative Studies

In comparative studies with similar compounds, this compound exhibited superior activity against certain cancer cell lines compared to traditional chemotherapeutics such as 5-fluorouracil (5-FU). This suggests that modifications in its structure may enhance its efficacy as an anticancer agent .

Case Study 1: In Vivo Efficacy

In a study assessing the in vivo efficacy of this compound, researchers observed a significant reduction in tumor size in treated mice compared to controls. This was accompanied by a marked decrease in Ki67 expression levels, indicating reduced cell proliferation .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic insights into how this compound inhibits cancer cell growth. The study revealed that it disrupts critical signaling pathways involved in cell cycle regulation and apoptosis .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 2-amino-5-(benzo[d][1,3]dioxol-5-yl)thiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine. A dropwise addition of the acyl chloride to the amine in dioxane at 20–25°C, followed by aqueous workup and recrystallization (ethanol-DMF), yields the product. Reaction temperature and stoichiometry are critical: excess acyl chloride (>1.1 eq) improves conversion, but higher temperatures risk side reactions like hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Methodological Answer : X-ray crystallography (e.g., SHELX programs) resolves the molecular structure, including hydrogen bonding (e.g., N–H⋯N interactions) and crystal packing. Complementary techniques include:

  • NMR : To confirm proton environments (e.g., aromatic peaks for benzodioxole and thiazole).
  • HPLC-MS : For purity assessment and molecular ion verification.
  • IR : To identify amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What are the primary biochemical targets hypothesized for this compound, and how is its antibacterial mechanism inferred?

  • Methodological Answer : Similar benzamide-thiazole derivatives target bacterial enzymes like acyl carrier protein synthase (ACPS) and phosphopantetheinyl transferase (PPTase), which are essential for fatty acid biosynthesis. Assays include:

  • Enzyme inhibition : Measuring IC₅₀ via spectrophotometric monitoring of coenzyme A release.
  • Bacterial proliferation assays : MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative strains. Data contradictions (e.g., high IC₅₀ but low MIC) may arise from off-target effects or membrane permeability limitations .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL-refined structures) inform structure-activity relationship (SAR) studies?

  • Methodological Answer : X-ray structures reveal key interactions (e.g., π-π stacking between benzodioxole and target residues) and conformational flexibility. For example:

  • Substituents on the thiazole ring (e.g., chloro vs. methoxy) alter electron density maps, affecting binding pocket compatibility.
  • Hydrogen-bonding motifs (e.g., amide N–H to active-site Asp/Glu) guide derivatization strategies. Refinement with SHELXL allows precise modeling of thermal displacement parameters, critical for validating ligand-protein docking models .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo antibacterial efficacy?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., metabolic instability). Approaches include:

  • Metabolic profiling : Incubate the compound with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation).
  • Proteomics : Compare target engagement in live bacteria vs. lysates using thermal shift assays.
  • Chemical modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in related trifluoromethyl-pyridine analogs .

Q. How are regioselective modifications performed on the benzodioxole-thiazole scaffold to optimize bioactivity?

  • Methodological Answer : Regioselectivity is controlled via directing groups and reaction conditions. For example:

  • Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration to the benzodioxole’s 5-position.
  • Cross-coupling : Suzuki-Miyaura reactions on brominated thiazoles (e.g., Pd(dppf)Cl₂ catalyst) introduce aryl/heteroaryl groups.
  • Electrochemical annulation : Constant-current electrolysis enables [3+2] cyclization without metal catalysts, preserving sensitive functional groups .

Q. What computational methods validate the compound’s interaction with bacterial targets, and how are docking results reconciled with experimental data?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model binding energetics. Steps include:

  • Docking : Use AutoDock Vina to predict binding poses in ACPS/PPTase active sites.
  • MM/GBSA : Calculate binding free energies; discrepancies >2 kcal/mol vs. experimental IC₅₀ suggest missing solvent or entropy effects.
  • QM/MM : Refine electronic interactions (e.g., charge transfer in amide-anion complexes) for accurate transition-state modeling .

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